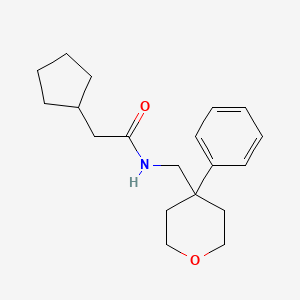

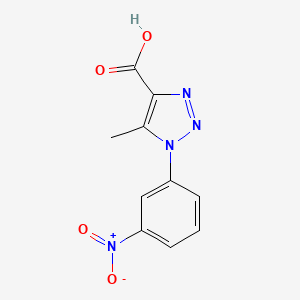

![molecular formula C17H15ClN4O2S B2939542 Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448056-49-2](/img/structure/B2939542.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzo[c][1,2,5]thiadiazole . It has been synthesized and evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities .

Synthesis Analysis

The compound has been synthesized as part of a series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles . The synthetic strategy involved the use of Sonogashira and Stille reactions .Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods .Chemical Reactions Analysis

The compound has been used as a reactant in the synthesis of 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . It has also been used in the Miyaura borylation and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 81-86 °C . Its empirical formula is C12H15BN2O2S and it has a molecular weight of 262.14 .科学的研究の応用

Photovoltaic Applications

Benzo[c][1,2,5]thiadiazole derivatives are known for their use in photovoltaic devices due to their donor-acceptor-donor (D-A-D) structures. They serve as internal acceptors and anchor acceptors in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the thiadiazole ring makes it an excellent component for photovoltaic materials, enhancing the efficiency of electron transfer, which is crucial for solar energy conversion .

Organic Electronics

In the field of organic electronics, particularly OLEDs, benzo[c][1,2,5]thiadiazole-based compounds are valuable due to their electroluminescent properties. They can be used as emitters for high-performance deep-red/near-infrared OLEDs. The ability to fine-tune the electronic properties of these compounds by modifying their structure makes them versatile for developing new OLED materials .

Fluorophores and Sensors

These compounds can function as fluorophores due to their strong fluorescence emission. This property is utilized in designing fluorescent sensors, which can detect various environmental and biological analytes. The high sensitivity and selectivity of these sensors are attributed to the structural features of the benzo[c][1,2,5]thiadiazole core .

Organophotocatalysis

The benzo[c][1,2,5]thiadiazole motif is also explored for its potential as a visible-light organophotocatalyst. These compounds can initiate photoredox reactions under visible light, which is a growing area of interest in green chemistry for developing sustainable synthetic methods .

Anticancer Research

In medicinal chemistry, benzo[c][1,2,5]thiadiazole derivatives are investigated for their anticancer properties. The incorporation of boron atoms into these compounds has shown potential in hypoxia inhibition, which is a condition often associated with tumor environments. These compounds could serve as therapeutic agents in cancer treatment strategies .

Electrocatalytic Hydrogen Production

The electrocatalytic properties of benzo[c][1,2,5]thiadiazole derivatives are being studied for hydrogen production. Their ability to act as catalysts in the electrochemical splitting of water to generate hydrogen gas is of significant interest in the field of sustainable energy .

作用機序

Target of Action

Similar compounds have been reported to target pfkfb3 kinase , a key enzyme in the glycolytic pathway, and ALK5 , a receptor kinase involved in the TGF-beta signaling pathway.

Mode of Action

It is suggested that similar compounds interact with their targets through covalent bonding , leading to changes in the activity of the target proteins.

Biochemical Pathways

The compound may affect the glycolytic pathway by inhibiting PFKFB3 kinase , leading to a decrease in the production of fructose 2,6-bisphosphate, a potent activator of glycolysis. It may also impact the TGF-beta signaling pathway by inhibiting ALK5 .

Pharmacokinetics

Similar compounds have been reported to exhibit good pharmacokinetics and drug-likeness behaviors .

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S/c18-13-2-1-7-19-16(13)24-12-5-8-22(9-6-12)17(23)11-3-4-14-15(10-11)21-25-20-14/h1-4,7,10,12H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQDEJGAWNEZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

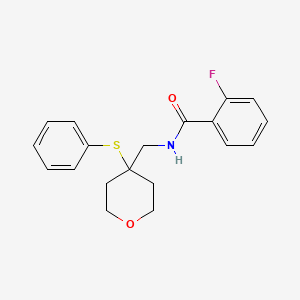

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)

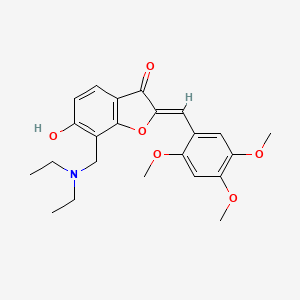

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)

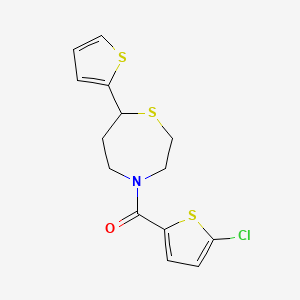

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)

![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)

![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole](/img/structure/B2939476.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)

![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)